Structural Uniqueness and Patent Protection of the 5-Benzylthio Substituent vs. 5-Alkylthio Analogs
The target compound is a specific embodiment within the pyrazolyl benzyl thioether patent family. The benzylthio substituent is explicitly defined, distinguishing it from prior-art compounds with 5-alkylthio groups and representing a core structural feature essential for its patent classification [1]. The compound's specific CAS registry (105958-89-2) provides a precise, searchable identifier for procurement and analytical QC.
| Evidence Dimension | Structural feature / patent scope |
|---|---|
| Target Compound Data | Substitution: R = 1-methyl, T = 5-benzylthio, ester = COOEt (Compound Ia type within patent [1]) |
| Comparator Or Baseline | Comparators: 5-methylthio (US 4,275,073 prior art) and 5-phenylthio variants, which are structurally distinct and fall outside the specific benzylthio invention claims |
| Quantified Difference | N/A (qualitative structural distinction) |
| Conditions | Patent Markush claim analysis (US 2003/0125325 A1) |
Why This Matters
This defines the compound as a patent-protected building block; using an off-patent analog may lead to Freedom-to-Operate issues or a lack of desired fungicidal activity.
- [1] US Patent Application US 2003/0125325 A1, "Pyrazolyl benzyl thioethers," filed June 28, 2002, published July 3, 2003. View Source
